molecular formula C13H12O4 B2709803 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid CAS No. 385383-51-7

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid

Cat. No.: B2709803
CAS No.: 385383-51-7
M. Wt: 232.23 g/mol
InChI Key: NRKUSLPZZSYOAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid typically involves the following steps:

Chemical Reactions Analysis

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid can be compared with similar compounds such as:

    3-[4-Methoxy-3-(2-propynyloxy)phenyl]propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.

    4-Methoxy-3-(2-propynyloxy)benzoic acid: This compound features a benzoic acid moiety, differing in the position of the carboxyl group.

    3-[4-Methoxy-3-(2-propynyloxy)phenyl]methanol: This compound has a methanol group instead of an acrylic acid moiety.

Biological Activity

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, a synthetic organic compound, exhibits significant potential for biological activity due to its unique structural features. This article delves into its chemical properties, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Functional Groups : It contains a carboxylic acid group (COOH), a double bond (C=C), a methoxy group (OCH₃), and a propynyloxy group (OC≡C).
  • Molecular Formula : C₁₃H₁₂O₄
  • Molar Mass : 232.23 g/mol
  • Density : Approximately 1.223 g/cm³
  • Melting Point : Ranges from 205 to 207 °C

These features suggest that the compound may engage in various chemical reactions typical of acrylic acids and substituted phenolic compounds, making it a candidate for diverse applications in medicinal chemistry and materials science.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. The presence of the carboxylic acid group is crucial for its interaction with microbial cell membranes, potentially leading to bactericidal effects.

  • Mechanism of Action : The compound's structural complexity allows for interactions with specific proteins through hydrogen bonding and hydrophobic interactions, which may influence microbial growth and biofilm formation.
  • Case Studies : In comparative studies with similar compounds, derivatives of acrylic acids have been shown to possess significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus spp. .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Initial findings suggest that while some derivatives may exhibit cytotoxic effects at higher concentrations, this compound appears to have a favorable safety profile with minimal cytotoxicity against normal cell lines.

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
This compound1009288
Control-100100

This table illustrates the viability of cells treated with the compound compared to a control group, indicating no significant cytotoxic effect at tested concentrations .

Binding Affinity Studies

Research has focused on the binding affinity of this compound with various biological targets, including enzymes and receptors. The methoxy and propynyloxy groups are thought to enhance these interactions, potentially leading to therapeutic applications.

  • Inhibition Studies : Compounds similar in structure have demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, suggesting that further exploration of this compound could reveal similar properties.
  • Potential Applications : Given its unique structure, this compound could serve as a lead in drug development targeting various diseases, including infections and possibly cancer .

Properties

CAS No.

385383-51-7

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15)

InChI Key

NRKUSLPZZSYOAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C

solubility

not available

Origin of Product

United States

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